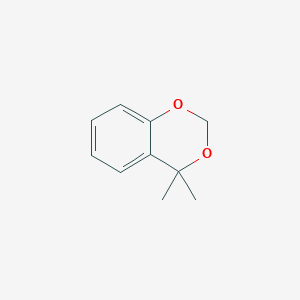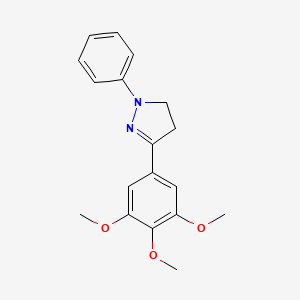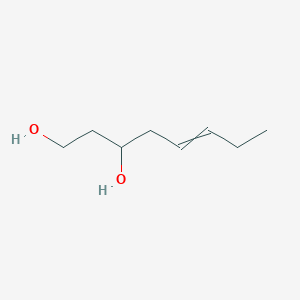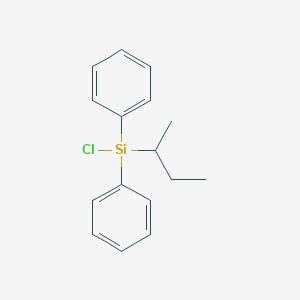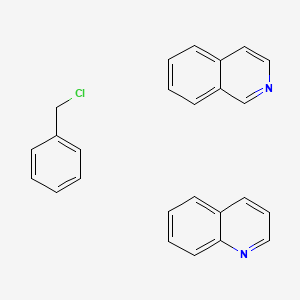
Chloromethylbenzene;isoquinoline;quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethylbenzene: , isoquinoline , and quinoline are three distinct organic compounds, each with unique properties and applications. Chloromethylbenzene, also known as benzyl chloride, is a colorless liquid with a pungent odor, used primarily as a chemical intermediate. Isoquinoline is a heterocyclic aromatic organic compound, structurally similar to quinoline, and is found in many natural alkaloids. Quinoline is another heterocyclic aromatic compound, known for its use in the synthesis of various pharmaceuticals and dyes.
準備方法
Chloromethylbenzene
Chloromethylbenzene is typically synthesized through the chloromethylation of toluene. This process involves the reaction of toluene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . Industrial production often uses a continuous process with optimized reaction conditions to maximize yield and minimize by-products .
Isoquinoline
Isoquinoline can be synthesized through several methods, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions . Other methods include the Bischler-Napieralski reaction and the Pictet-Spengler reaction .
Quinoline
Quinoline is commonly synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method is widely used due to its efficiency and high yield.
化学反応の分析
Chloromethylbenzene
Chloromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions to form benzyl derivatives.
Oxidation: It can be oxidized to benzaldehyde using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to toluene using reducing agents like lithium aluminum hydride.
Isoquinoline
Isoquinoline participates in several types of reactions:
Reduction: It can be reduced to tetrahydroisoquinoline using hydrogenation.
Oxidation: It is resistant to oxidation but can undergo ring cleavage under vigorous conditions.
Substitution: It can form N-oxides upon treatment with strong acids.
Quinoline
Quinoline undergoes reactions similar to isoquinoline:
科学的研究の応用
Chloromethylbenzene
Chloromethylbenzene is widely used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes . It is also used in the production of benzyl alcohol and benzyl cyanide .
Isoquinoline
Isoquinoline and its derivatives are important in medicinal chemistry due to their presence in many natural alkaloids with biological activity . They are used in the synthesis of drugs for treating malaria, cancer, and cardiovascular diseases . Isoquinoline is also used in the production of dyes and as a solvent .
Quinoline
Quinoline is used in the synthesis of antimalarial drugs, such as chloroquine . It is also used in the production of dyes, antiseptics, and as a solvent for resins and terpenes .
作用機序
Chloromethylbenzene
Chloromethylbenzene acts as an alkylating agent, reacting with nucleophiles to form benzyl derivatives . Its reactivity is due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions.
Isoquinoline
Isoquinoline exerts its effects through interactions with various biological targets, including enzymes and receptors . Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Quinoline
Quinoline’s mechanism of action involves its ability to intercalate into DNA, disrupting the replication process . It also inhibits enzymes involved in the synthesis of nucleic acids .
類似化合物との比較
Chloromethylbenzene
Similar compounds include benzyl alcohol and benzyl cyanide. Chloromethylbenzene is unique due to its high reactivity and use as an intermediate in various chemical syntheses .
Isoquinoline
Similar compounds include quinoline and pyridine. Isoquinoline is unique due to its presence in many natural alkaloids and its diverse biological activities .
Quinoline
Similar compounds include isoquinoline and acridine. Quinoline is unique due to its widespread use in the synthesis of antimalarial drugs and its ability to intercalate into DNA .
特性
CAS番号 |
68909-80-8 |
|---|---|
分子式 |
C25H21ClN2 |
分子量 |
384.9 g/mol |
IUPAC名 |
chloromethylbenzene;isoquinoline;quinoline |
InChI |
InChI=1S/2C9H7N.C7H7Cl/c1-2-6-9-8(4-1)5-3-7-10-9;1-2-4-9-7-10-6-5-8(9)3-1;8-6-7-4-2-1-3-5-7/h2*1-7H;1-5H,6H2 |
InChIキー |
HSFQKCSWOXMJFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCl.C1=CC=C2C=NC=CC2=C1.C1=CC=C2C(=C1)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
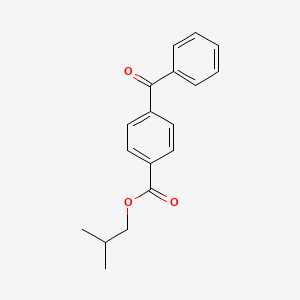
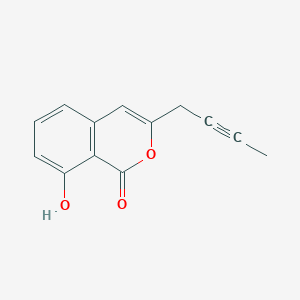

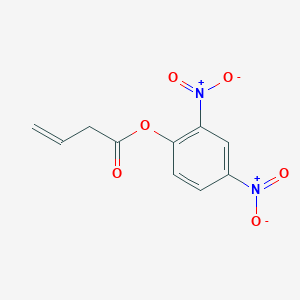
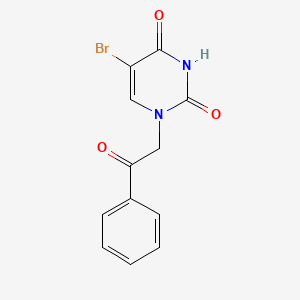
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
